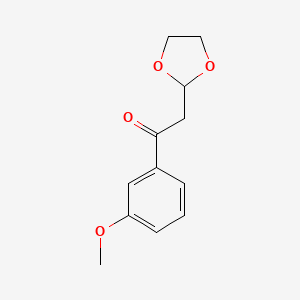

4-Amino-2-(cyclohexyloxy)benzamide

Descripción general

Descripción

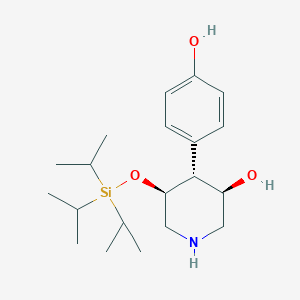

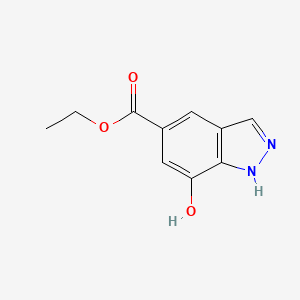

“4-Amino-2-(cyclohexyloxy)benzamide” is a chemical compound with the molecular formula C13H18N2O2 . It is also known as "Benzamide, 4-amino-" . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-Amino-2-(cyclohexyloxy)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides, like “4-Amino-2-(cyclohexyloxy)benzamide”, typically involve the condensation of benzoic acids and amines . This reaction is facilitated by a catalyst and ultrasonic irradiation .Aplicaciones Científicas De Investigación

Antioxidant Properties

Amino-substituted benzamide derivatives, including structures similar to 4-Amino-2-(cyclohexyloxy)benzamide, have been studied for their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals. Understanding their electrochemical oxidation mechanisms is crucial in evaluating their free radical scavenging activity. For instance, the electrochemical oxidation of amino-substituted benzamides in aqueous buffer solutions has been analyzed through cyclic and square-wave voltammetry, highlighting their potential as antioxidants (Jovanović et al., 2020).

Anticonvulsant Activity

Research has also been conducted on benzamide derivatives for their potential as anticonvulsants. Studies include the synthesis of benzamides from 3-amino-2-cyclohexenones and their evaluation as potential anticonvulsants. This work has led to improved methods for synthesizing benzamides, providing insights into their structure-activity relationships (Anderson et al., 2006).

Emission and Responsive Properties

Compounds structurally related to 4-Amino-2-(cyclohexyloxy)benzamide have been explored for their luminescent properties and multi-stimuli-responsive behavior. These include derivatives that exhibit luminescence in both solution and solid states, forming nano-aggregates with enhanced emission in specific solvent conditions. Their unique mechanochromic properties and multi-stimuli response make them interesting for various applications (Srivastava et al., 2017).

Polymer Synthesis

The synthesis of block copolymers containing aramide, a polymer related to benzamides, is another research area. This involves using derivatives like phenyl 4-(4-octyloxybenzylamino)benzoate for chain-growth polycondensation to create well-defined aromatic polyamides. These studies contribute to the development of advanced materials with specific properties (Yokozawa et al., 2002).

Synthesis of Coupling Agents

Efficient synthesis methods for benzamide derivatives have been developed for use as coupling agents, critical for chemoselective conjugation of proteins and enzymes. This includes the development of heterobifunctional coupling agents with high purity and yield, demonstrating the versatility of benzamide derivatives in biochemical applications (Reddy et al., 2005).

Inhibitors and Enzyme Activity

Benzamide derivatives, including structures like 4-Amino-2-(cyclohexyloxy)benzamide, have been investigated as potential inhibitors of enzymes such as carbonic anhydrases and caspases. These compounds have shown potential in inhibiting cell death and reducing inflammatory markers, contributing to the field of medicinal chemistry (WO Cytovia, 2001).

Safety And Hazards

Direcciones Futuras

While specific future directions for “4-Amino-2-(cyclohexyloxy)benzamide” are not available, benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for this type of compounds can be of considerable importance .

Propiedades

IUPAC Name |

4-amino-2-cyclohexyloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRVBJHCOKSILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(cyclohexyloxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B1399873.png)

![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)

![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)